

# Decoding Sensitivity to KTX-582: A Comparative Guide to Predictive Biomarkers

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## Compound of Interest

Compound Name: KTX-582

Cat. No.: B12406416

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For Immediate Release

Watertown, MA – November 19, 2025 – Kymera Therapeutics, a leader in targeted protein degradation, today released a comprehensive guide on predictive biomarkers for sensitivity to their investigational IRAKIMiD, **KTX-582**. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel dual-target degrader in oncology.

**KTX-582** is a heterobifunctional small molecule designed to induce the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Ikaros/Aiolos (IMiD substrates). This dual action aims to overcome the limitations of single-target therapies by simultaneously blocking NFκB signaling and modulating the tumor microenvironment. This guide provides an in-depth comparison of **KTX-582**'s activity in sensitive versus resistant cancer models, with a primary focus on the role of MYD88 mutations as a key predictive biomarker.

## The Central Role of MYD88 Mutations in KTX-582 Sensitivity

Preclinical data strongly indicate that the mutational status of the Myeloid Differentiation Primary Response 88 (MYD88) gene is a critical determinant of sensitivity to **KTX-582** and other IRAKIMiDs. Activating mutations in MYD88, particularly the L265P variant, are prevalent in various B-cell lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL) and

Waldenström's macroglobulinemia. These mutations lead to constitutive activation of the Myddosome complex, driving oncogenic signaling through IRAK4 and NFκB.

**KTX-582** and its analogs demonstrate potent and preferential cytotoxicity in MYD88-mutant lymphoma cell lines, while their activity is significantly diminished in MYD88 wild-type cells. This differential sensitivity underscores the oncogene-addicted nature of MYD88-mutant tumors and highlights the potential of **KTX-582** as a precision medicine.

## Quantitative Analysis: KTX-582 vs. Alternative Therapies

The following tables summarize the in vitro potency of **KTX-582** and related compounds in DLBCL cell lines with varying MYD88 mutational status.

Table 1: Comparative Cytotoxicity (IC<sub>50</sub>, nM) of IRAKIMiDs in MYD88-Mutant vs. MYD88-Wild-Type DLBCL Cell Lines[1]

Cell Line	MYD88 Status	KTX-120 (IRAKIMiD) IC <sub>50</sub> (nM)
OCI-Ly10	L265P Mutant	7-29
TMD8	L265P Mutant	7-29
SUDHL2	S222R Mutant	7-29
Average MYD88-Mutant	~18	
HBL-1	Wild-Type	1800-3400
U2932	Wild-Type	1800-3400
Average MYD88-Wild-Type	>1800	

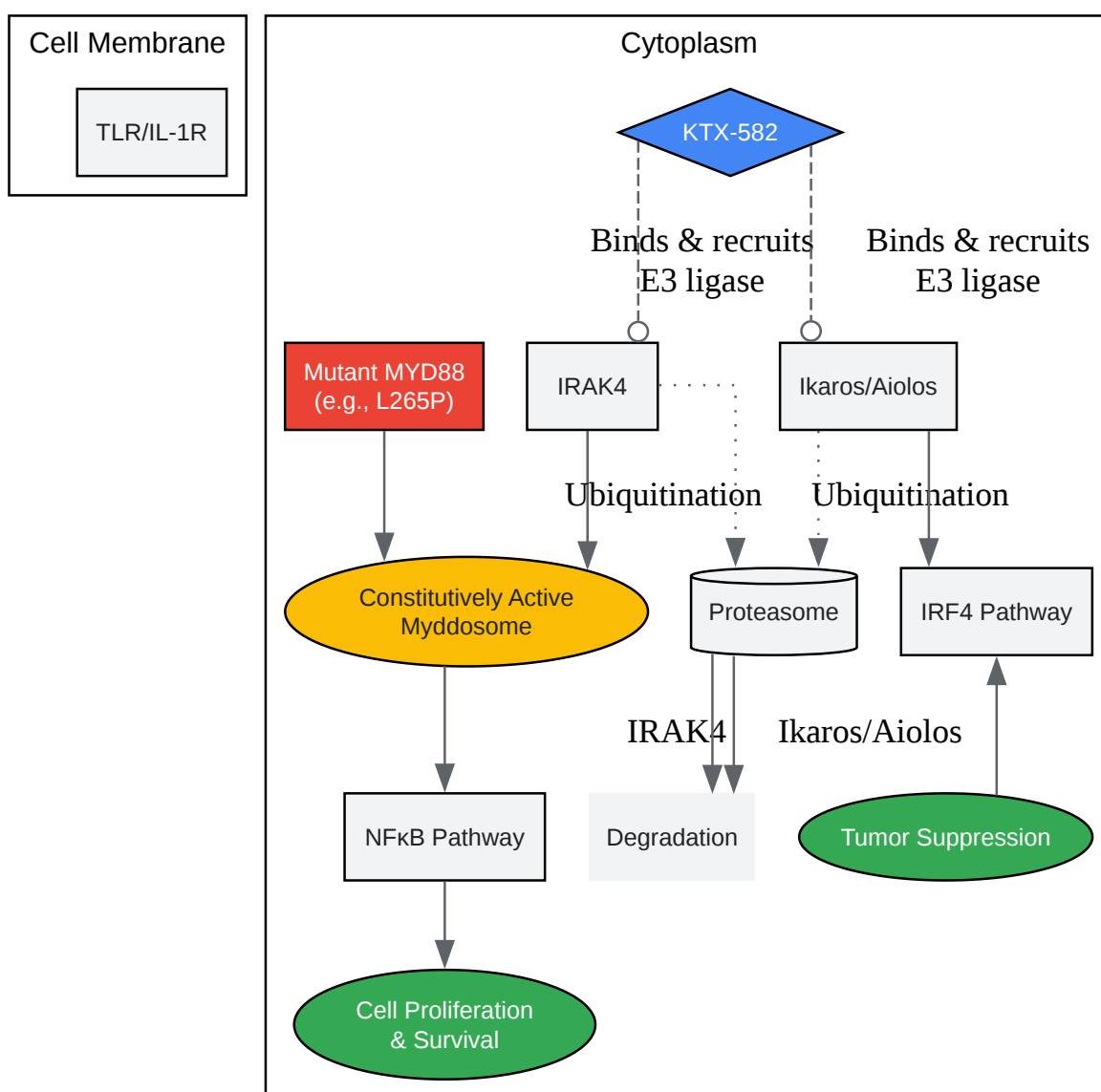
Note: KTX-120 (KT-413) is a close analog of **KTX-582** and its data is considered representative.

Table 2: Degradation Potency (DC<sub>50</sub>, nM) of **KTX-582**

Target Protein	DC50 (nM)
IRAK4	4
Ikaros	5

## Signaling Pathways and Mechanisms of Action

**KTX-582**'s mechanism of action is centered on the targeted degradation of IRAK4 and IMiD substrates, which synergistically inhibit pro-survival pathways in MYD88-mutant lymphomas.



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Caption: **KTX-582** mechanism in MYD88-mutant cells.

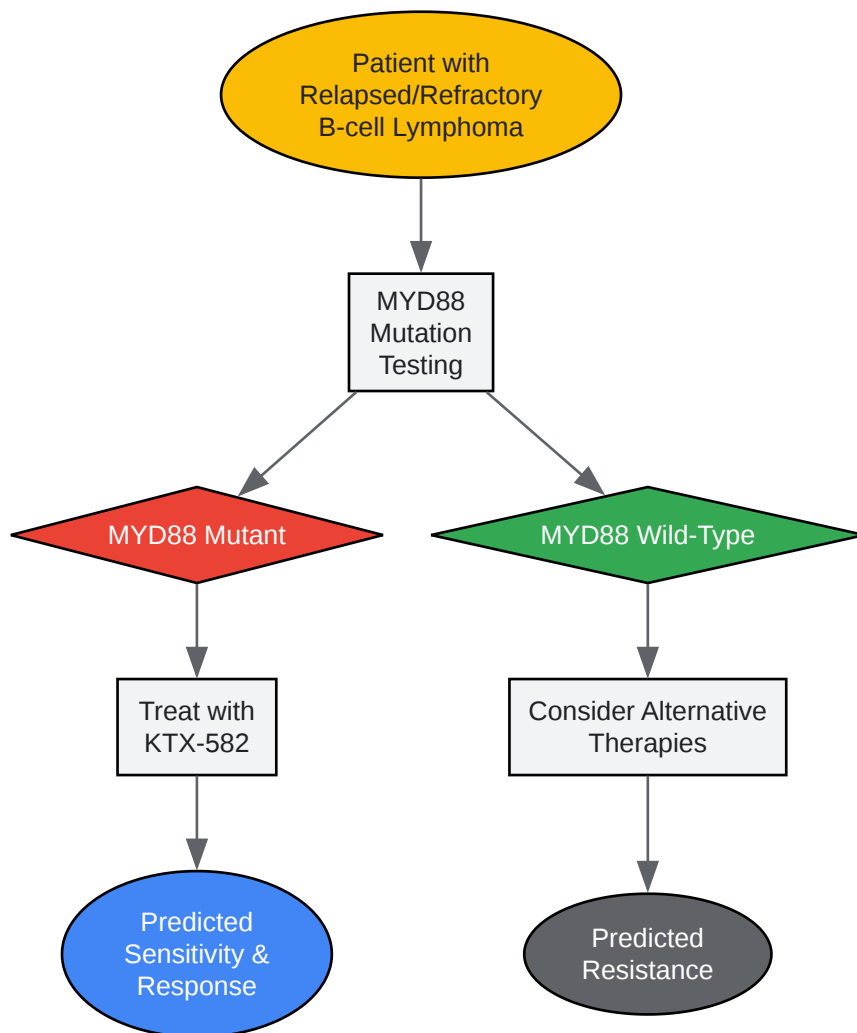
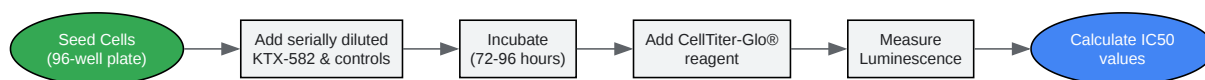
## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **KTX-582** sensitivity.

### Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **KTX-582** and comparator compounds.

- **Cell Lines:** A panel of DLBCL cell lines including MYD88-mutant (e.g., OCI-Ly10, TMD8) and MYD88-wild-type (e.g., HBL-1, U2932) are used.
- **Seeding:** Cells are seeded in 96-well plates at a density of  $1 \times 10^4$  cells/well.
- **Treatment:** Cells are treated with a serial dilution of **KTX-582** or comparator drugs for 72-96 hours.
- **Reagent:** CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is used to measure ATP levels, which correlate with cell viability.
- **Data Analysis:** Luminescence is measured using a plate reader, and IC<sub>50</sub> values are calculated using non-linear regression analysis.



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## References

- 1. Paper: Ktx-120, a Novel Irakimid Degradar of IRAK4 and IMiD Substrates Shows Preferential Activity and Induces Regressions in MYD88-Mutant DLBCL CDX and PDX Models [ash.confex.com]
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